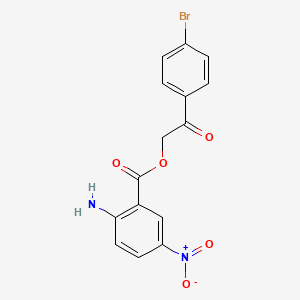![molecular formula C18H20N2O4S B4975856 N-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B4975856.png)
N-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an oxolane-2-carboxamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 2-methylphenylsulfonyl chloride with 4-aminophenyl oxolane-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl oxolane-2-carboxamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Studied for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE exerts its effects is primarily through the inhibition of specific enzymes. The sulfamoyl group interacts with the active site of the target enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE
- N-{4-[(3-METHYLPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE
- N-{4-[(2-CHLOROPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE
Uniqueness
N-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylphenyl group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs .
Properties
IUPAC Name |
N-[4-[(2-methylphenyl)sulfamoyl]phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-2-3-6-16(13)20-25(22,23)15-10-8-14(9-11-15)19-18(21)17-7-4-12-24-17/h2-3,5-6,8-11,17,20H,4,7,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREMXBSVUAKXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(3-bromophenyl)acrylonitrile](/img/structure/B4975788.png)
![2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid](/img/structure/B4975794.png)
![N-butyl-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4975797.png)
![3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE](/img/structure/B4975799.png)
![2,6-bis(4-mercaptophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4975800.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4975803.png)
![pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B4975808.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4975811.png)
![2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4975817.png)
![N-[4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenyl]acetamide](/img/structure/B4975828.png)


![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4975864.png)
![Diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate](/img/structure/B4975870.png)
